molecular formula C17H11F3S B1505741 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene CAS No. 28973-34-4

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene

Cat. No. B1505741
CAS RN: 28973-34-4
M. Wt: 304.3 g/mol
InChI Key: UIMQNVZBCXVRPK-UHFFFAOYSA-N
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Description

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene, also known as PTX or PTX-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTX-1 is a thioxanthene derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it an attractive compound for further investigation.

Mechanism Of Action

The exact mechanism of action of 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. Some studies have suggested that 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 may inhibit the activity of certain enzymes by binding to their active sites, while others have suggested that it may interfere with the function of specific signaling pathways in the body.

Biochemical And Physiological Effects

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which could have implications for drug discovery and development. It has also been found to have anti-inflammatory properties and may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1. For example, further investigation is needed to fully understand its mechanism of action and how it interacts with specific proteins and enzymes in the body. Additionally, more research is needed to determine its potential applications in drug discovery and development, as well as its potential use as a fluorescent probe for imaging studies.

Scientific Research Applications

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene-1 has been investigated for a range of scientific research applications, including its potential use as a fluorescent probe for imaging studies. It has also been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery.

properties

IUPAC Name

9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQNVZBCXVRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710776
Record name 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene

CAS RN

28973-34-4
Record name 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene

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